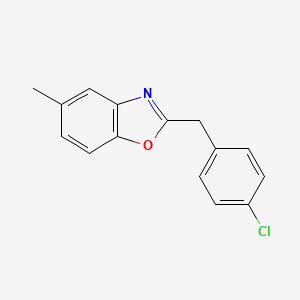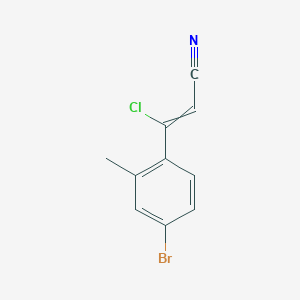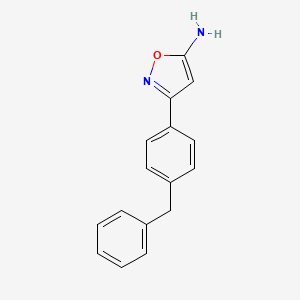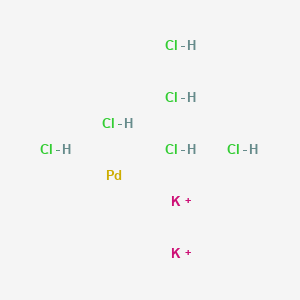
2-(4-Chlorobenzyl)-5-methyl-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorobenzyl)-5-methyl-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a 4-chlorobenzyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)-5-methyl-1,3-benzoxazole typically involves the condensation of 4-chlorobenzyl chloride with 5-methyl-2-aminophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2-(4-Chlorobenzyl)-5-methyl-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to modify the benzoxazole ring.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
科学的研究の応用
2-(4-Chlorobenzyl)-5-methyl-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(4-Chlorobenzyl)-5-methyl-1,3-benzoxazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
類似化合物との比較
Similar Compounds
2-(4-Chlorobenzyl)-1,3-benzoxazole: Lacks the methyl group at the 5-position.
2-(4-Methylbenzyl)-5-methyl-1,3-benzoxazole: Substitutes the chlorine atom with a methyl group.
2-(4-Chlorobenzyl)-5-ethyl-1,3-benzoxazole: Substitutes the methyl group with an ethyl group.
Uniqueness
2-(4-Chlorobenzyl)-5-methyl-1,3-benzoxazole is unique due to the specific combination of the 4-chlorobenzyl and 5-methyl substituents on the benzoxazole ring. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C15H12ClNO |
|---|---|
分子量 |
257.71 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methyl]-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C15H12ClNO/c1-10-2-7-14-13(8-10)17-15(18-14)9-11-3-5-12(16)6-4-11/h2-8H,9H2,1H3 |
InChIキー |
RJVOAIUJIQWSDI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC(=N2)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,6S)-3,4,5-trihydroxy-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbonyloxy)oxane-2-carboxylic acid](/img/structure/B15146016.png)
![1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B15146019.png)
![methyl 3-ethenyl-4-[3-[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B15146024.png)




![(S)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid](/img/structure/B15146059.png)
![(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-hydrazine](/img/structure/B15146076.png)
![(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;sulfane](/img/structure/B15146082.png)
![(4S,5S,6R,10R,12R,14R)-4,5,6-trihydroxy-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B15146086.png)



